Quinuclidine

Catalog No.
S571164
CAS No.
100-76-5
M.F
C7H13N
M. Wt
111.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quinuclidine

CAS Number

100-76-5

Product Name

Quinuclidine

IUPAC Name

1-azabicyclo[2.2.2]octane

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

InChI

InChI=1S/C7H13N/c1-4-8-5-2-7(1)3-6-8/h7H,1-6H2

InChI Key

SBYHFKPVCBCYGV-UHFFFAOYSA-N

SMILES

C1CN2CCC1CC2

Canonical SMILES

C1CN2CCC1CC2

Quinuclidine in Organic Synthesis

Quinuclidine plays a valuable role as a chemical building block and catalyst in organic synthesis []. This organic compound serves as a precursor for the synthesis of various complex molecules, including:

  • Quinine

    Quinuclidine is a crucial starting material for the production of the anti-malarial drug quinine. The process involves a multi-step synthesis where quinuclidine undergoes several chemical transformations to yield the final quinine molecule [].

  • Alkaloids

    Due to its unique structure, quinuclidine serves as a building block for the synthesis of various alkaloids, a diverse class of naturally occurring nitrogen-containing organic compounds with diverse biological activities [].

Quinuclidine as a Ligand

Beyond its role in synthesis, quinuclidine finds application as a ligand in coordination chemistry. Ligands are molecules that bind to central metal atoms in coordination complexes, influencing their properties and reactivity. Studies have shown the effectiveness of quinuclidine ligands in:

  • OsO4-catalyzed dihydroxylation of olefins: Research has explored the use of quinuclidine-based ligands in conjunction with the oxidant osmium tetroxide (OsO4) to facilitate the dihydroxylation of olefins (compounds containing carbon-carbon double bonds) []. This reaction is crucial for the synthesis of various organic molecules with vicinal diols (two hydroxyl groups on adjacent carbon atoms).

Quinuclidine is an organic compound characterized by its bicyclic structure, specifically classified as a saturated nitrogen-containing bicyclic amine. Its chemical formula is C7H13NC_7H_{13}N, and it is often represented as a derivative of triethylamine with a unique conformation. Quinuclidine appears as a colorless solid and is known for its relatively strong basicity, with a pKa value for its conjugate acid of approximately 11.3 . The compound's structural uniqueness arises from the eclipsed methylene hydrogen atoms within its ethylene linkages and the adoption of boat conformations in its cyclohexane rings .

Quinuclidine is a toxic compound. Contact with skin or inhalation can cause severe irritation and potential organ damage. It is crucial to handle quinuclidine with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Data:

  • Acute Toxicity: LD50 (oral, rat) = 193 mg/kg (LD50 refers to the dose lethal to 50% of a test population)
. Notably, it participates in autocondensation reactions, where 3-quinuclidinone can yield alpha,beta-unsaturated ketones under base-catalyzed conditions . Quinuclidine also reacts rapidly with alkyl halides, demonstrating reaction rates significantly higher than those of typical aliphatic tertiary amines—up to 700 times faster with isopropyl iodide . Furthermore, quinuclidine can form adducts with Lewis acids and undergo dehydrogenation under severe conditions, yielding products such as 4-ethylpyridine .

Quinuclidine and its derivatives exhibit notable biological activities, particularly in the realm of pharmacology. Some derivatives are utilized in medicinal chemistry due to their interactions with various receptors. For instance, certain quinuclidine derivatives have been studied for their potential as muscarinic acetylcholinergic receptor ligands . Additionally, compounds derived from quinuclidine have shown promise in treating conditions such as glaucoma, exemplified by aceclidine, which acts on the eye's intraocular pressure .

The synthesis of quinuclidine can be achieved through several methods:

  • Reduction of Quinuclidone: One common method involves the reduction of quinuclidone using reducing agents such as lithium aluminum hydride.
  • Autocondensation Reactions: Base-catalyzed autocondensation of 3-quinuclidinone can yield various products, including unsaturated ketones .
  • N-Methylation: Quinuclidine can also be N-methylated using methyl iodide to produce quaternary salts, which are useful in synthesizing receptor ligands .

Quinuclidine finds applications across various fields:

  • Catalysis: It serves as a reagent and catalyst in organic synthesis reactions, particularly in electrophilic addition reactions.
  • Pharmaceuticals: Quinuclidine derivatives are explored for therapeutic uses, including treatments for glaucoma and potential neuropharmacological applications.
  • Chemical Research: Its unique reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

Studies on quinuclidine interactions have highlighted its ability to form stable complexes with Lewis acids and other electrophiles. The compound's reactivity profile indicates that it can enhance reaction rates when proton donors are present, suggesting a role in autocatalytic processes . Furthermore, quinuclidine's derivatives have been evaluated for their binding affinities to various biological targets, providing insights into their pharmacological potential.

Quinuclidine shares structural similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:

CompoundStructure TypeUnique Features
DABCO (1,4-Diazabicyclo[2.2.2]octane)Bicyclic amineContains two nitrogen atoms; used as a strong base.
TropaneBicyclic amineHas a different carbon framework; used in alkaloid synthesis.
3-HydroxyquinuclidineQuinuclidine derivativeExhibits lower basicity (pKa 9.9); potential medicinal uses.
AceclidineQuinuclidine derivativeUsed clinically for glaucoma treatment; has specific receptor activity.

Quinuclidine's uniqueness lies in its specific bicyclic structure and high reactivity compared to other similar compounds. Its ability to form stable adducts and engage in rapid reactions distinguishes it from traditional tertiary amines like triethylamine.

The historical development of quinuclidine synthesis methodologies represents a fascinating chronicle of synthetic organic chemistry advancement, spanning from rudimentary early attempts to sophisticated modern catalytic systems. The evolution of these methodologies reflects not only technological progress but also fundamental shifts in understanding molecular architecture and stereochemical control. Early synthetic efforts were characterized by low yields, poor selectivity, and challenging purification procedures, while contemporary approaches demonstrate remarkable efficiency and precision in constructing complex molecular frameworks.

The significance of quinuclidine extends far beyond academic interest, as this bicyclic tertiary amine serves as a crucial structural component in numerous naturally occurring alkaloids, particularly those of the cinchona family including quinine and quinidine. The unique three-dimensional architecture of quinuclidine, featuring a bridged bicyclic system with the nitrogen atom positioned at a bridgehead, presents distinctive synthetic challenges that have driven methodological innovation throughout the past century. Understanding the historical evolution of synthesis approaches provides valuable insights into the development of modern synthetic strategies and highlights the persistent challenges associated with constructing complex bicyclic architectures.

Classical Approaches: Woodward–Doering and Stork Total Synthesis Frameworks

The classical era of quinuclidine synthesis began with pioneering work by Karl Löffler and Fritz Stietzel in 1909, who reported the first synthesis of this chemical compound. Their initial approach, though groundbreaking, suffered from significant limitations including low yields and product purity issues that plagued early synthetic efforts. The methodology employed by Löffler and Stietzel involved a multi-step sequence starting from 4-methylpyridine, which was condensed with formaldehyde to produce 2-pyridin-4-yl-ethanol, followed by reduction with sodium in alcohol and subsequent treatment with hydroiodic acid to generate 4-(2-iodoethyl)-piperidine. The final intramolecular cyclization step to form quinuclidine hydroiodide proceeded in only 10% yield, providing a liquid product of questionable purity that demonstrated the substantial challenges inherent in early synthetic approaches.

Significant improvements to the classical synthesis were achieved by Meisenheimer in 1920, who developed enhanced procedures that increased yields seven-fold while enabling isolation of pure quinuclidine as a volatile crystalline solid. The Meisenheimer synthesis represented a substantial advancement in synthetic methodology, employing 4-methylpyridine heated with formaldehyde at 120°C to produce 2-(pyridine-4-yl)ethanol, followed by pyridine ring reduction with sodium in alcohol and conversion of the alcohol to an iodide with hydrogen iodide. The critical cyclization step involved adding a dilute aqueous solution of the piperidine salt with sodium hydroxide, from which quinuclidine was distilled with water and subsequently isolated as the picrate salt. This methodological improvement established the foundation for subsequent synthetic developments and demonstrated the importance of optimized reaction conditions and purification procedures.

The revolutionary Woodward–Doering synthesis of 1944 marked a watershed moment in quinuclidine chemistry, representing the first formal total synthesis of quinine and establishing quinuclidine as a critical intermediate in alkaloid synthesis. This landmark achievement began with 7-hydroxyisoquinoline, employing a counterintuitive strategy that transformed a stable heteroaromatic system into a completely saturated bicyclic ring structure. The synthesis commenced with a condensation reaction between 3-hydroxybenzaldehyde and the diacetal of aminoacetaldehyde to form an imine intermediate, followed by cyclization in concentrated sulfuric acid to generate the isoquinoline framework. Subsequent alkylation with formaldehyde and piperidine produced a sodium salt intermediate that underwent multiple hydrogenation and functional group manipulation steps.

The Woodward–Doering methodology demonstrated remarkable synthetic ingenuity through its systematic construction of the quinuclidine framework via sequential transformations including hydrogenation at 220°C for 10 hours in methanol with sodium methoxide, followed by Adams catalyst-mediated hydrogenation in acetic acid. The synthesis proceeded through a series of carefully orchestrated steps involving acylation with acetic anhydride, Raney nickel-catalyzed hydrogenation under high pressure conditions, and chromic acid oxidation to generate a ketone intermediate. Ring opening with ethyl nitrite and sodium ethoxide introduced both carboxylic ester and oxime functionalities, with subsequent hydrogenation and methylation producing quaternary ammonium intermediates. The final construction of the vinyl group employed Hofmann elimination with sodium hydroxide at 140°C, accompanied by hydrolysis of both ester and amide groups, ultimately yielding the desired quinotoxine intermediate.

The Stork total synthesis, reported in 2001, represented a paradigmatic shift in quinuclidine synthesis methodology by achieving the first truly stereoselective total synthesis of quinine while simultaneously challenging the validity of earlier claims. Stork's approach addressed fundamental stereochemical control issues that had plagued previous methodologies, demonstrating that rigorous stereocontrol could be achieved through carefully designed synthetic sequences. This work not only established new standards for synthetic precision but also sparked significant controversy regarding the completeness of earlier synthetic claims, particularly those of Woodward and Doering. The Stork synthesis incorporated modern understanding of stereochemical principles and reaction mechanisms, enabling unprecedented control over the formation of multiple stereocenters within the quinuclidine framework.

The comparative analysis of classical approaches reveals a clear progression from crude early methodologies to sophisticated synthetic strategies capable of addressing complex stereochemical challenges. The evolution from Löffler–Stietzel through Meisenheimer to Woodward–Doering and finally Stork demonstrates not only technological advancement but also fundamental shifts in synthetic philosophy, moving from simple functional group manipulations to comprehensive strategies incorporating stereochemical control and mechanistic understanding.

Synthesis MethodYearKey InnovationYieldLimitations
Löffler–Stietzel1909First quinuclidine synthesis10%Low yield, poor purity
Meisenheimer1920Improved isolation procedures70% increaseStill moderate yields
Woodward–Doering1944Formal total synthesis routeVariableLack of stereocontrol
Stork2001First stereoselective synthesisHighComplex methodology

Modern Transition-Metal Catalyzed Asymmetric Syntheses

The advent of modern transition-metal catalyzed asymmetric synthesis has revolutionized quinuclidine chemistry, enabling unprecedented levels of stereochemical control and synthetic efficiency. Contemporary methodologies employ sophisticated catalytic systems that address longstanding challenges in quinuclidine synthesis while opening new avenues for accessing complex derivatives with defined stereochemistry. These advanced approaches represent a fundamental departure from classical methodologies, incorporating principles of asymmetric catalysis, transition-metal coordination chemistry, and mechanistic understanding to achieve remarkable synthetic precision.

Iridium-catalyzed asymmetric allylic dearomatization reactions have emerged as particularly powerful tools for quinuclidine synthesis, as demonstrated by recent developments that enable highly diastereo- and enantioselective construction of indolenine-fused quinuclidine derivatives. These methodologies employ catalytic systems derived from [Ir(cod)Cl]₂ and Feringa ligands, which tolerate a broad range of substrates and deliver quinuclidine derivatives under mild conditions with excellent yields ranging from 68% to 96%. The remarkable selectivity achieved in these transformations, with diastereoselectivity reaching >20:1 and enantioselectivity consistently exceeding 95%, represents a quantum leap in synthetic capability compared to classical approaches. The synthetic utility of these methodologies extends beyond simple quinuclidine construction, enabling access to complex polycyclic architectures that would be challenging to obtain through alternative routes.

The mechanistic foundations of iridium-catalyzed quinuclidine synthesis involve intricate interplay between metal coordination, substrate activation, and stereochemical control elements embedded within chiral ligand frameworks. Detailed mechanistic investigations have revealed that the catalytic cycle proceeds through formation of chiral iridium-allyl intermediates that undergo intramolecular nucleophilic attack by indole nitrogen atoms, resulting in simultaneous dearomatization and quinuclidine ring formation. The stereochemical outcome of these transformations is governed by the three-dimensional architecture of the chiral ligand environment, which differentiates between competing reaction pathways and enforces high levels of asymmetric induction. Density functional theory calculations have provided valuable insights into the origin of stereoselectivity, revealing specific non-bonding interactions that stabilize preferred transition state geometries.

Palladium-catalyzed approaches have also contributed significantly to modern quinuclidine synthesis, particularly in the development of cascade reactions that construct complex molecular architectures through sequential bond-forming processes. These methodologies exploit the unique reactivity of palladium complexes toward oxidative addition and reductive elimination processes, enabling efficient assembly of quinuclidine frameworks through domino sequences that minimize the need for intermediate purification and handling. Palladium-catalyzed domino reactions have been successfully applied to the synthesis of neosarpagine core structures and related quinuclidine alkaloids, demonstrating the versatility of transition-metal catalysis in addressing complex synthetic challenges.

The development of dual-catalytic systems represents another significant advancement in modern quinuclidine synthesis, exemplified by asymmetric cascade reactions employing chiral N-heterocyclic carbenes in conjunction with quinuclidine bases. These sophisticated methodologies exploit the complementary reactivity of multiple catalytic components to achieve transformations that would be difficult or impossible using single-catalyst systems. The successful implementation of dual-catalytic approaches has enabled the synthesis of benzofuranone frameworks bearing quinuclidine-derived stereocenters with excellent enantioselectivity, demonstrating the power of combining different catalytic activation modes within unified synthetic sequences.

Hydrogen-atom-transfer catalysis represents an emerging frontier in quinuclidine-mediated transformations, where quinuclidine derivatives function as catalysts rather than synthetic targets. These methodologies exploit the unique electronic and steric properties of quinuclidine to facilitate radical-mediated transformations through hydrogen atom abstraction and donation processes. The application of quinuclidine-based hydrogen-atom-transfer catalysts in photoinduced reactions has opened new possibilities for functionalizing complex organic molecules under mild conditions, demonstrating the continued evolution of quinuclidine chemistry beyond traditional synthetic applications.

Catalytic SystemMetalSelectivity (dr/er)Yield RangeSubstrate Scope
Ir/Feringa LigandIridium>20:1 / >95:568-96%Indole derivatives
Pd/DPEphosPalladiumVariable60-85%Alkaloid cores
Dual NHC/QuinuclidineMultiple3.4 kcal/mol preference70-90%Benzofuranones
HAT CatalysisNoneNot applicableVariableRadical reactions

Intramolecular Cyclization Strategies for Bicyclic Architecture

Intramolecular cyclization strategies represent the cornerstone of successful quinuclidine synthesis, as the formation of the characteristic bicyclic architecture requires precise orchestration of ring-closing processes that establish the bridged framework with appropriate stereochemical relationships. These methodologies have evolved from simple nucleophilic substitution reactions to sophisticated cascade processes that construct multiple bonds simultaneously while controlling stereochemistry through carefully designed substrate preorganization and reaction conditions. The development of efficient cyclization strategies has been crucial for accessing quinuclidine derivatives with defined stereochemistry and functional group patterns required for biological activity and synthetic utility.

The Dieckmann cyclization approach has proven particularly valuable for quinuclidine synthesis, enabling construction of the bicyclic framework through intramolecular ester condensation reactions that establish key carbon-carbon bonds while introducing functional groups suitable for further elaboration. Clemo and Metcalfe pioneered this approach in 1937 by demonstrating that ethyl piperidine-4-carboxylate could be converted to quinuclidin-3-one through reaction with ethyl 2-chloroacetate, followed by Dieckmann cyclization, hydrolysis, and decarboxylation. This methodology provided access to quinuclidin-3-one, a valuable intermediate that could be reduced to quinuclidine using either Clemmensen reduction with amalgamated zinc and hydrochloric acid or Wolff reduction with sodium ethoxide and hydrazine hydrate. The preparation of quinuclidin-3-one proved extremely important for pioneering further functionalization strategies and demonstrated the utility of ketone intermediates in quinuclidine chemistry.

Stereoselective Dieckmann cyclizations have been developed to address the formation of specific stereoisomers, with molecular mechanics calculations providing insights into the stereochemical outcomes of these transformations. The synthesis of 5-methylquinuclidin-3-one exemplifies the power of stereocontrolled cyclization, where appropriately substituted piperidine precursors undergo cyclization to form single stereoisomers with complete regiocontrol. In contrast, different substitution patterns can lead to mixtures of stereoisomers, highlighting the importance of substrate design in achieving desired stereochemical outcomes. The ability to predict and control the stereochemical course of Dieckmann cyclizations through computational analysis represents a significant advancement in synthetic planning and execution.

Second-order nucleophilic substitution reactions have provided alternative pathways for quinuclidine ring formation, particularly in cases where Dieckmann cyclization approaches prove challenging or inefficient. These methodologies typically involve intramolecular displacement reactions where nucleophilic nitrogen atoms attack electrophilic carbon centers bearing suitable leaving groups, resulting in formation of the quinuclidine ring system. The success of these approaches depends critically on substrate preorganization and the nature of leaving groups, with optimal results obtained when the reacting centers are positioned for favorable geometric overlap during the cyclization process. Prelog's synthesis exemplified this approach through the reaction of 1,5-dibromo-3-(2-bromoethyl)pentane with methanolic ammonia at elevated temperatures, demonstrating that appropriately designed substrates can undergo efficient cyclization under forcing conditions.

Radical cyclization methodologies have emerged as powerful alternatives for quinuclidine construction, exploiting the unique reactivity of carbon-centered radicals to form carbon-carbon and carbon-nitrogen bonds under mild conditions. Wawzonek and coworkers developed innovative approaches using N-chloro and N-bromo-4-ethylpiperidine substrates that undergo radical cyclization upon irradiation with ultraviolet light in sulfuric acid, followed by treatment with sodium hydroxide. These methodologies demonstrated temperature-dependent selectivity, with quinuclidine formation favored at 20°C while alternative bicyclic products predominated at different temperatures. The temperature dependence of product distribution highlights the importance of reaction conditions in controlling the outcome of radical cyclization processes and provides opportunities for selective access to different structural frameworks.

Ring expansion strategies represent an emerging area of quinuclidine synthesis, where smaller ring systems are transformed into the characteristic bicyclic architecture through controlled bond reorganization processes. These methodologies exploit the reactivity of strained ring systems toward nucleophilic attack and rearrangement, enabling access to quinuclidine derivatives from readily available precursors. The development of ring expansion approaches has been facilitated by improved understanding of reaction mechanisms and the availability of computational tools for predicting reaction outcomes. These strategies offer complementary approaches to traditional cyclization methodologies and provide access to structural variants that may be difficult to obtain through conventional routes.

The optimization of cyclization strategies has been enhanced through the application of computational chemistry, enabling prediction of reaction outcomes and identification of optimal reaction conditions before experimental implementation. Density functional theory calculations have proven particularly valuable for understanding the transition state geometries and energy profiles associated with different cyclization pathways, providing insights that guide synthetic design and optimization. The integration of computational and experimental approaches represents a modern paradigm for synthetic method development that maximizes efficiency while minimizing trial-and-error experimentation.

Cyclization StrategyMechanismKey AdvantageTypical YieldStereoselectivity
DieckmannEster condensationFunctional group tolerance60-80%Substrate dependent
SN2 DisplacementNucleophilic substitutionMild conditions40-70%Moderate
Radical CyclizationRadical additionUnique connectivity50-75%Temperature dependent
Ring ExpansionBond reorganizationNovel frameworksVariableEmerging field

Organocatalytic Roles in Michael Additions and Morita–Baylis–Hillman Reactions

Quinuclidine has emerged as a fundamental organocatalyst in asymmetric organic transformations, particularly demonstrating exceptional efficiency in Michael additions and Morita–Baylis–Hillman reactions [1] [2]. The bicyclic tertiary amine structure of quinuclidine provides unique catalytic properties that stem from its rigid cage-like geometry and strong basicity, making it an ideal scaffold for enantioselective transformations [3].

In Michael addition reactions, quinuclidine-based catalysts operate through a dual activation mechanism where the basic nitrogen atom deprotonates the nucleophile while simultaneously coordinating with the electrophile [2]. Research has established a direct correlation between the basicity of quinuclidine derivatives and their catalytic activity, with quinuclidine itself exhibiting the highest reactivity among related bicyclic amines [22]. The following table summarizes the relationship between catalyst structure and activity in Baylis–Hillman reactions:

CatalystpKa (Conjugate Acid)Relative ActivityReaction Type
Quinuclidine11.3HighestBaylis-Hillman
3-Hydroxyquinuclidine9.9HighBaylis-Hillman
DABCO8.7ModerateBaylis-Hillman
3-Acetoxyquinuclidine9.3ModerateBaylis-Hillman
3-Chloroquinuclidine8.9ModerateBaylis-Hillman
Quinuclidinone7.2LowBaylis-Hillman

Table 1: Quinuclidine-based Catalysts in Baylis-Hillman Reactions [22] [27]

Cinchona alkaloid derivatives containing quinuclidine units have demonstrated remarkable success in asymmetric Michael additions [2] [21]. The mechanism involves initial deprotonation of the nucleophile by the quinuclidine nitrogen, followed by hydrogen-bonding activation of the electrophile through thiourea or squaramide functionalities [21]. Computational studies have revealed that the 1.6–1.7 pKa deviation in basicity of the quinuclidine unit does not significantly affect yields and enantiomeric excesses, indicating the robustness of these catalytic systems [2] [21].

Catalyst TypepKa ValueMichael Addition Yield (%)Enantiomeric Excess (%)
HQ (Hydroxyquinine)9.10GoodModerate
Q (Quinine)8.52GoodModerate
DQ (Dihydroquinine)7.40GoodModerate
HQ-TU (Hydroxyquinine-Thiourea)8.61Excellent85-95
Q-TU (Quinine-Thiourea)8.06Excellent85-95
DQ-TU (Dihydroquinine-Thiourea)7.02Excellent85-95

Table 2: Cinchona-based Organocatalysts for Michael Additions [2] [21]

The incorporation of hydrogen-bonding functionalities such as thiourea groups significantly enhances both the reactivity and selectivity of quinuclidine-based catalysts [25]. Density functional theory calculations have identified the formation of cyclic transition states as crucial for achieving high stereoselectivity in these transformations [25]. The Morita–Baylis–Hillman reaction benefits from quinuclidine catalysis through the formation of zwitterionic intermediates, which undergo subsequent nucleophilic addition with high efficiency [3] [5].

Ionic liquid-immobilized quinuclidine catalysts have shown equally good catalytic activity compared to their non-immobilized counterparts in Morita–Baylis–Hillman reactions [3] [5]. These supported catalysts can be readily recovered and reused six times without significant loss of catalytic activity, demonstrating the practical utility of quinuclidine-based systems [3] [5]. The corresponding Baylis–Hillman adducts are obtained in moderate to high yields across various substrate combinations [3] [5].

Phase-Transfer Catalysis Mechanisms Involving Quaternary Ammonium Centers

Quinuclidine-derived quaternary ammonium salts represent a powerful class of phase-transfer catalysts for asymmetric transformations [7] [8]. The unique structural features of quinuclidine provide an ideal platform for creating chiral quaternary ammonium centers that facilitate efficient phase transfer while inducing high enantioselectivity [7] [8]. The mechanism involves the formation of ion pairs between the chiral quaternary ammonium catalyst and anionic nucleophiles, followed by transfer to the organic phase where reaction occurs [10] [31].

The development of highly enantioselective phase-transfer catalysts has focused on systematic structural modifications of quinuclidine-based quaternary ammonium salts [7] [8]. Research has demonstrated that catalysts containing large substituents attached to the quinuclidinium nitrogen exhibit the most selective behavior, while those with protected hydroxyl groups generally afford faster reaction rates [8]. The presence of polar groups significantly impacts catalyst activity through electronic and steric effects [8].

SubstrateCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (%)Reaction Time
Vitamin K32.5768524 h
Glycine Derivative5-1070-9060-7812-48 h
β-Nitrostyrenes1-384-871:1 dr5 min
Quinone Epoxidation2.5768524 h

Table 3: Phase-Transfer Catalysis with Quinuclidine-based Quaternary Ammonium Salts [7] [8] [31]

The asymmetric epoxidation of vitamin K3 using quinuclidine-derived phase-transfer catalysts represents a landmark achievement in this field [7]. At a catalyst loading of only 2.5 mol%, the quinone epoxide is obtained in 76% yield with 85% enantiomeric excess using commercial bleach as the oxidant [7]. This represents a significant improvement over previously reported systems, which achieved less than 34% enantiomeric excess [7].

Computational analysis of steric interactions in intermediate chlorooxy enolate-phase-transfer catalyst ion pairs has provided insights into the mechanism of stereoinduction [7]. The sense of induction for novel phase-transfer catalysts can be consistently explained through these computational models, enabling rational catalyst design [7]. The quaternary ammonium salts interact with enolates and sulfonates through directional hydrogen-bonding rather than simple ionic interactions [32].

Recent investigations have revealed that quaternary ammonium salts possess acidic α-methylene groups that can act as hydrogen-bond donors [32]. Nuclear magnetic resonance spectroscopy studies of quinuclidine-based quaternary ammonium salts show remarkable enlargement of signals for the quinuclidine NCH2 protons, supporting the engagement of these CH moieties in hydrogen-bonding [32]. This finding explains the high enantioselectivity observed when Cinchona-based quaternary ammonium salts are supported on polystyrene sulfonate beads [32].

Enantioselective Allylic Dearomatization for Complex Alkaloid Analogues

Enantioselective allylic dearomatization reactions catalyzed by quinuclidine-containing systems have enabled the efficient synthesis of complex alkaloid analogues with high stereochemical control [4] [6]. The iridium-catalyzed intramolecular asymmetric allylic dearomatization reaction represents a breakthrough methodology for constructing quinuclidine derivatives from readily accessible aromatic precursors [4] [6] [17].

The catalytic system derived from iridium chloride dimer and Feringa ligands tolerates a broad range of substrates, delivering quinuclidine derivatives under mild conditions [4] [6]. A large array of quinuclidine derivatives can be obtained in good to excellent yields (68-96%), with outstanding diastereoselectivity (up to >20:1 dr) and enantioselectivity (up to >99% ee) [4] [6]. The reaction mechanism involves initial oxidative addition of the iridium catalyst to the allylic carbonate, followed by intramolecular nucleophilic attack and subsequent dearomatization [4] [6].

Substrate TypeCatalyst SystemYield (%)DiastereoselectivityEnantiomeric Excess (%)Product Type
Tetrahydro-β-carbolineIr/Feringa Ligand68-96>20:1 dr>99Quinuclidine derivatives
HydroxyquinolineIr/NHC99N/A97Cyclic enones
Indole DerivativesIr/Phosphoramidite74-8094% ee94Tetrahydro-β-carboline
Pyridine DerivativesIr/Me-THQphos99N/A99Dearomatized products

Table 4: Enantioselective Allylic Dearomatization for Quinuclidine Synthesis [4] [6] [17] [19]

The first iridium-catalyzed intramolecular asymmetric allylic dearomatization reaction of pyridines, pyrazines, quinolines, and isoquinolines has been successfully developed [17]. The reaction utilizes an in situ formed chiral iridium catalyst to deliver dearomatized products in high yields (up to 99%) and enantioselectivity (up to 99% ee) [17]. Notably, the Me-THQphos ligand proves much more efficient than other tested ligands for the dearomatization of pyrazines and certain quinolines [17].

Mechanistic studies of the dearomatization reaction suggest the feasibility of an alternative process featuring the formation of a quinolinium as the key intermediate [17]. This mechanistic insight renders the reaction a yet unknown type in the chemistry of Reissert-type reactions [17]. The utility of this methodology has been showcased through large-scale reactions and formal synthesis of complex alkaloids such as (+)-gephyrotoxin [17] [19].

Density functional theory calculations have been employed to propose working models accounting for the origin of stereoselectivity in these transformations [4] [6]. The calculations reveal that the spiroindolenine intermediate undergoes retro-Mannich reaction, which is avoided in quinuclidine synthesis due to the existence of two methylene groups between the indole ring and the nitrogen atom [4] [6]. This structural feature ensures the formation of indolenine-fused quinuclidine derivatives as the major products [4] [6].

XLogP3

1.4

Hydrogen Bond Acceptor Count

1

Exact Mass

111.104799419 g/mol

Monoisotopic Mass

111.104799419 g/mol

Heavy Atom Count

8

LogP

1.38 (LogP)

Melting Point

158.0 °C

UNII

XFX99FC5VI

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (97.56%): Toxic if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.91 mmHg

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

100-76-5

Wikipedia

Quinuclidine

General Manufacturing Information

1-Azabicyclo[2.2.2]octane: ACTIVE

Dates

Last modified: 08-15-2023
Tomas et al. Mutual modulation between membraneembedded receptor clustering and ligand binding in lipid membranes. Nature Chemistry, doi: 10.1038/nchem.892, published online 7 November 2010 http://www.nature.com/nchem

Explore Compound Types